
5-(3-Chloropropylidene)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloropropylidene)nonane is an organic compound with the molecular formula C12H23Cl It is a derivative of nonane, characterized by the presence of a chloropropylidene group attached to the fifth carbon atom of the nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropylidene)nonane typically involves the reaction of nonane with a chlorinating agent under controlled conditions. One common method is the chlorination of nonane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloropropylidene)nonane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the chloropropylidene group can yield nonane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes with modified functional groups.
Applications De Recherche Scientifique
5-(3-Chloropropylidene)nonane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized nonane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 5-(3-Chloropropylidene)nonane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products through substitution, oxidation, or reduction processes. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Bromopropylidene)nonane: Similar structure but with a bromine atom instead of chlorine.
5-(3-Iodopropylidene)nonane: Similar structure but with an iodine atom instead of chlorine.
5-(3-Hydroxypropylidene)nonane: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
5-(3-Chloropropylidene)nonane is unique due to the presence of the chloropropylidene group, which imparts distinct reactivity and chemical properties The chlorine atom can be easily substituted, making it a versatile intermediate for the synthesis of various derivatives
Propriétés
Numéro CAS |
602328-94-9 |
|---|---|
Formule moléculaire |
C12H23Cl |
Poids moléculaire |
202.76 g/mol |
Nom IUPAC |
5-(3-chloropropylidene)nonane |
InChI |
InChI=1S/C12H23Cl/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10H,3-9,11H2,1-2H3 |
Clé InChI |
KAROHGDUFCYAJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CCCCl)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
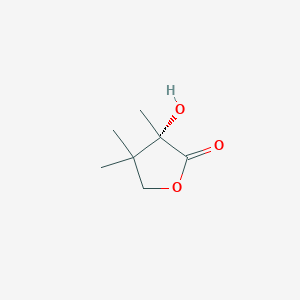
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
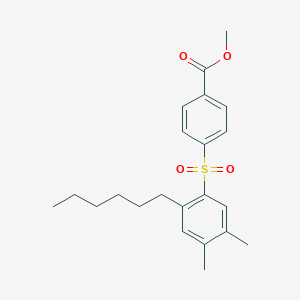
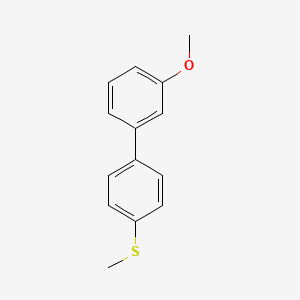

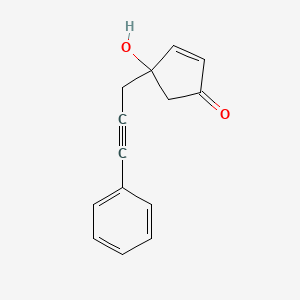
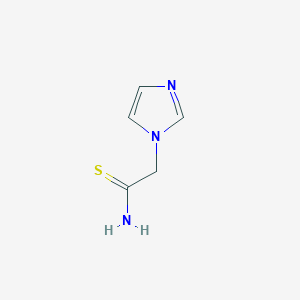
![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)

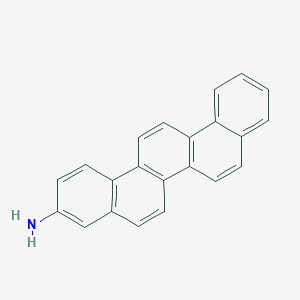
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)

